molecular formula C8H13ClN2 B6193478 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers CAS No. 2680534-62-5

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers

Cat. No.: B6193478
CAS No.: 2680534-62-5
M. Wt: 172.7
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Description

4-azabicyclo[510]octane-8-carbonitrile hydrochloride, mixture of diastereomers, is a chemical compound with a unique bicyclic structure It is characterized by the presence of a nitrile group (-CN) and a hydrochloride salt form, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a nitrile-containing starting material, which undergoes a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity. The hydrochloride salt form enhances its solubility, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    4-azabicyclo[5.1.0]octane-8-carbonitrile: The non-hydrochloride form of the compound.

    4-azabicyclo[5.1.0]octane-8-carboxylic acid: A related compound with a carboxylic acid group instead of a nitrile group.

    4-azabicyclo[5.1.0]octane-8-methylamine: A derivative with a methylamine group.

Uniqueness

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride is unique due to its combination of a nitrile group and a hydrochloride salt form, which enhances its solubility and reactivity. The bicyclic structure also provides a distinct framework that can influence its chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2680534-62-5

Molecular Formula

C8H13ClN2

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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